N-[4-(acetylamino)phenyl]-1-[(3-phenylpropyl)sulfonyl]-4-piperidinecarboxamide
Overview
Description
N-[4-(acetylamino)phenyl]-1-[(3-phenylpropyl)sulfonyl]-4-piperidinecarboxamide is a useful research compound. Its molecular formula is C23H29N3O4S and its molecular weight is 443.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 443.18787759 g/mol and the complexity rating of the compound is 684. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Anti-acetylcholinesterase Activity
A study reports on piperidine derivatives synthesized for anti-acetylcholinesterase (anti-AChE) activity, highlighting the potent inhibition of acetylcholinesterase by certain compounds. These findings suggest potential applications in the treatment of conditions like Alzheimer's disease, where acetylcholinesterase inhibitors can help increase acetylcholine levels in the brain, potentially improving cognition and memory (Sugimoto et al., 1990).
Molecular Docking and Enzyme Inhibition
Another study involved the synthesis and biological evaluation of N'-(Aryl/alkylsulfonyl)-1-(phenylsulfonyl) piperidine-4-carbohydrazide derivatives. These compounds were screened for their ability to inhibit acetylcholinesterase and butyrylcholinesterase enzymes. Molecular docking studies were conducted to understand the interaction between these compounds and the enzymes, highlighting the therapeutic potential of these compounds in neurodegenerative diseases (Khalid et al., 2014).
Antibacterial and Anti-inflammatory Potential
Research into sulfonamide drugs has demonstrated their antibacterial and anti-inflammatory properties. A study synthesized four sulfonamides and evaluated their antibacterial potential against bacterial strains, showing promise as future medicinal drugs due to their safety and effectiveness (Hussain et al., 2022).
Antiviral Activity
The discovery of a piperidine-4-carboxamide CCR5 antagonist, TAK-220, with potent anti-HIV-1 activity, represents a significant advancement in antiviral therapy. This compound showed high CCR5 binding affinity and potent inhibition of HIV-1 replication, indicating its potential as an effective treatment for HIV-1 infection (Imamura et al., 2006).
Histone Deacetylase Inhibition for Cancer Therapy
N-(2-Aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) is an isotype-selective histone deacetylase (HDAC) inhibitor that blocks cancer cell proliferation and induces apoptosis, demonstrating its potential as an anticancer drug (Zhou et al., 2008).
Properties
IUPAC Name |
N-(4-acetamidophenyl)-1-(3-phenylpropylsulfonyl)piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O4S/c1-18(27)24-21-9-11-22(12-10-21)25-23(28)20-13-15-26(16-14-20)31(29,30)17-5-8-19-6-3-2-4-7-19/h2-4,6-7,9-12,20H,5,8,13-17H2,1H3,(H,24,27)(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABXIUTKVUCNJDO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)CCCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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